tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate
Description
Molecular Formula: C₁₁H₂₁NO₃ CAS No.: 291533-28-3 Structure: Features a tert-butyl carbamate group attached to a (1R,2S)-configured hydroxycyclohexane ring. This stereochemistry and the hydroxy group are critical for its reactivity and biological interactions .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROWZPERFUOCE-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291533-28-3 | |
| Record name | 291533-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-hydroxycyclohexylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC and Jones reagent for oxidation, and reducing agents like NaBH4 and LiAlH4 for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a ketone yields a secondary alcohol.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate is an organic compound with applications in chemistry, biology, and industry. Its unique structure, featuring a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group, contributes to its reactivity and utility in various scientific fields.
Scientific Research
- Chemistry this compound serves as a protecting group for amines in organic synthesis, which allows for selective reactions without interference from the amine group.
- Biology The compound can be used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Studies on tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate have shown it can modulate enzyme activity and influence receptor interactions, important factors in understanding its potential therapeutic roles and mechanisms within biochemical pathways.
- Industry It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
- Synthetic Routes The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-hydroxycyclohexylamine. The reaction is performed under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
- Industrial Production In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes. For example, a method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves mixing a base with the resulting mixture from step (a) and stirring the mixture obtained in step (b) . The use of neutral forms of the reagents leads to a substantial improvement in the synthesis of the compound, with higher reaction yields and higher purity .
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases or amidases, which cleave the carbamate bond. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Ring Size and Substituent Effects
- Cyclohexane vs. Smaller Rings : The cyclohexane ring in the target compound provides conformational flexibility and reduced strain compared to cyclopentane or cyclobutane analogs, enhancing stability in synthetic applications .
- Hydroxy vs. Oxo Groups : The hydroxyl group in the target compound enables hydrogen bonding, critical for enzymatic interactions, whereas oxo-substituted analogs exhibit higher electrophilicity .
Stereochemical Influence
- The (1R,2S) configuration confers distinct biological activity compared to (1R,2R) isomers. For example, (1R,2R)-configured analogs show divergent receptor binding profiles in biochemical assays .
Biological Activity
tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate (CAS No. 291533-28-3) is a carbamate derivative that has garnered attention for its potential biological activity. This compound belongs to a class of molecules that have been investigated for various pharmacological properties, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- Structure : The compound features a tert-butyl group attached to a cyclohexyl ring with a hydroxyl group, contributing to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structural characteristics allow it to bind effectively to active sites, potentially modulating enzymatic activities or receptor functions.
Pharmacological Studies
Research has shown that compounds similar to this compound exhibit various pharmacological effects:
- Enzyme Inhibition : Studies indicate that carbamate derivatives can act as inhibitors of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation.
- Receptor Modulation : The compound may influence adrenergic receptors, which are important in regulating cardiovascular and central nervous system functions.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of carbamate derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells.
- Antihypertensive Activity : Another research effort explored the antihypertensive effects of related compounds in animal models, demonstrating a significant reduction in blood pressure through adrenergic receptor modulation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase inhibition | |
| Neuroprotection | Reduction of oxidative stress | |
| Antihypertensive | Decrease in systolic and diastolic blood pressure |
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits low cytotoxicity across various cell lines, indicating a favorable safety profile for further development.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good absorption and distribution characteristics, making it a candidate for oral administration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and (1R,2S)-2-hydroxycyclohexylamine in the presence of a base like triethylamine. Anhydrous conditions (e.g., dichloromethane or THF) are critical to prevent hydrolysis of the carbamate group . Stereochemical integrity depends on maintaining low temperatures (0–5°C) and inert atmospheres to avoid racemization. Chiral chromatography or NMR analysis is recommended to confirm enantiomeric purity post-synthesis .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in a sealed, dry container protected from light . Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition . For spills, adsorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity.
- NMR : and NMR in CDCl₃ or DMSO-d₆ to confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₁₁H₂₁NO₃, MW = 215.29 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while preserving stereochemical fidelity?
- Methodological Answer : Use kinetic control strategies:
- Solvent : Replace THF with less polar solvents (e.g., toluene) to slow side reactions.
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically . Computational modeling (DFT or molecular dynamics) predicts steric and electronic barriers to stereochemical retention .
Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives like this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference bioactivity assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects.
- Structural Analog Analysis : Compare with tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, which shares a cyclohexyl backbone but lacks hydroxyl groups, to isolate functional group contributions .
- Meta-Analysis : Aggregate data from PubChem and validated pharmacological databases to identify outliers or assay-specific artifacts .
Q. How can computational tools predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Modeling : Use software like Gaussian or Schrödinger to simulate hydrolysis pathways at acidic (pH < 4) or basic (pH > 10) conditions.
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS to identify degradation products (e.g., cyclohexanol or tert-butanol) .
Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (, , ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Crystallography : Co-crystallize with target enzymes (e.g., proteases) to resolve binding modes at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
